molecular formula C13H11ClF3N3O B5301712 N-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide

Cat. No. B5301712
M. Wt: 317.69 g/mol
InChI Key: JPMPZCOQQCSRER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide, commonly known as CTAP, is a chemical compound that has been widely used in scientific research. This compound is a potent and selective antagonist of the μ-opioid receptor, which is a G protein-coupled receptor that is involved in pain regulation, reward, and addiction. CTAP has been used in various studies to investigate the role of the μ-opioid receptor in these processes.

Mechanism of Action

CTAP acts as a competitive antagonist of the μ-opioid receptor, which means that it binds to the receptor and prevents the binding of endogenous opioids such as endorphins and enkephalins. This leads to a decrease in the activity of the μ-opioid receptor, which is involved in pain regulation, reward, and addiction.
Biochemical and Physiological Effects
CTAP has been shown to have several biochemical and physiological effects. For example, CTAP has been shown to decrease the rewarding effects of drugs of abuse such as cocaine and morphine. CTAP has also been shown to decrease the development of tolerance to opioids. In addition, CTAP has been shown to decrease the analgesic effects of opioids.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CTAP in lab experiments is its high selectivity for the μ-opioid receptor. This allows researchers to investigate the specific role of this receptor in various processes. However, one limitation of using CTAP is that it is not very soluble in water, which can make it difficult to administer in some experiments.

Future Directions

There are several future directions for research involving CTAP. One area of research could be to investigate the role of the μ-opioid receptor in the development of addiction to drugs of abuse such as opioids and cocaine. Another area of research could be to investigate the role of the μ-opioid receptor in the development of chronic pain. Finally, future research could focus on developing more water-soluble analogs of CTAP that could be used in a wider range of experiments.

Synthesis Methods

CTAP can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the synthesis of 2-chloro-5-trifluoromethylphenylhydrazine, which is then reacted with ethyl acetoacetate to form the corresponding pyrazole. The pyrazole is then reacted with chloroacetyl chloride to form the corresponding chloroacetamide, which is finally reacted with ammonia to yield CTAP.

Scientific Research Applications

CTAP has been used extensively in scientific research to investigate the role of the μ-opioid receptor in pain regulation, reward, and addiction. For example, CTAP has been used to study the effects of opioid antagonists on the rewarding effects of drugs of abuse such as cocaine and morphine. CTAP has also been used to investigate the role of the μ-opioid receptor in the development of tolerance to opioids.

properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClF3N3O/c1-2-20-6-5-10(19-20)12(21)18-11-7-8(13(15,16)17)3-4-9(11)14/h3-7H,2H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPMPZCOQQCSRER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-ethyl-1H-pyrazole-3-carboxamide

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